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molecular formula C14H16BrNO2 B8367052 6-Bromo-1'-methylspiro[chroman-2,4'-piperidin]-4-one

6-Bromo-1'-methylspiro[chroman-2,4'-piperidin]-4-one

Cat. No. B8367052
M. Wt: 310.19 g/mol
InChI Key: NNIGSNCRGHICED-UHFFFAOYSA-N
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Patent
US09115148B2

Procedure details

1′-Methyl-6-bromo-spiro[chromane-2,4′-piperidine]-4-one was synthesized according to the procedure for the preparation of Intermediate 1, Step A, using N-methyl-4-piperidone (1.13 g, 10 mmol), and 2-hydroxy-5-bromoacetophenone to give an orange solid (2.29 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)/C=C/[C:6]1[CH:7]=[C:8]2[C:25](=[CH:26][CH:27]=1)[O:24][C:11]1([CH2:16][CH2:15][N:14]([C:17](OC(C)(C)C)=O)[CH2:13][CH2:12]1)[CH2:10][C:9]2=[O:28].CN1CCC(=O)CC1.CC(C1C=C([Br:47])C=CC=1O)=O>>[CH3:17][N:14]1[CH2:15][CH2:16][C:11]2([CH2:10][C:9](=[O:28])[C:8]3[C:25](=[CH:26][CH:27]=[C:6]([Br:47])[CH:7]=3)[O:24]2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(\C=C\C=1C=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2=CC1)=O)=O
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Br)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2(CC1)OC1=CC=C(C=C1C(C2)=O)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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